molecular formula C14H17N3O4 B6181079 7-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2648956-85-6

7-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6181079
CAS No.: 2648956-85-6
M. Wt: 291.3
InChI Key:
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Description

The compound “7-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been explored in various studies. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle, which is attached to a carboxylic acid group at the 2-position . The 7-position of the imidazo[1,2-a]pyridine core is linked to a carbonyl group through a methylene bridge, and the carbonyl group is further connected to a tert-butoxy group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves the protection of the amine group, followed by the reaction with imidazo[1,2-a]pyridine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) group is then removed to yield the final product.", "Starting Materials": [ "Imidazo[1,2-a]pyridine-2-carboxylic acid", "tert-Butyl carbamate", "N,N-Diisopropylethylamine (DIPEA)", "Ethyl acetate", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol" ], "Reaction": [ "Imidazo[1,2-a]pyridine-2-carboxylic acid is dissolved in ethyl acetate.", "tert-Butyl carbamate and DIPEA are added to the solution and stirred at room temperature for 2 hours.", "The reaction mixture is then washed with HCl and NaOH solutions to remove any impurities.", "The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "The resulting product is purified by column chromatography to yield the protected amine intermediate.", "The protected amine intermediate is then dissolved in methanol and treated with HCl to remove the Boc group.", "The resulting product is purified by column chromatography to yield 7-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxylic acid." ] }

CAS No.

2648956-85-6

Molecular Formula

C14H17N3O4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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